2,2-Diethylnonanoic acid
Description
2,2-Diethylnonanoic acid is a branched-chain carboxylic acid with the molecular formula C₁₃H₂₆O₂. Its structure consists of a nine-carbon chain (nonanoic acid backbone) substituted with two ethyl (-CH₂CH₃) groups at the second carbon position. This branching imparts unique physicochemical properties, such as altered solubility, melting/boiling points, and reactivity compared to linear analogs.
Properties
CAS No. |
14276-85-8 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2,2-diethylnonanoic acid |
InChI |
InChI=1S/C13H26O2/c1-4-7-8-9-10-11-13(5-2,6-3)12(14)15/h4-11H2,1-3H3,(H,14,15) |
InChI Key |
ZNZVPWFZYLKUIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC)(CC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethylnonanoic acid typically involves the alkylation of nonanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where nonanoic acid is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. Additionally, the purification of the final product is often carried out using distillation or recrystallization techniques to achieve the desired quality.
Chemical Reactions Analysis
Esterification
Carboxylic acids react with alcohols in the presence of acid catalysts (e.g., H₂SO₄) to form esters:
For 2,2-diethylnonanoic acid, esterification would produce derivatives such as ethyl or methyl esters, potentially used as biofuels or additives .
Amide Formation
Reaction with amines (e.g., NH₃, RNH₂) under coupling agents (e.g., DCC, EDC) forms amides:
Amides are stable and may serve as intermediates in pharmaceutical or polymer synthesis .
Decarboxylation
Heating β-keto carboxylic acids (or their derivatives) leads to decarboxylation, releasing CO₂:
While this compound itself is not a β-keto acid, analogous decarboxylation could occur if synthesized from keto-acid precursors .
Polycondensation Reactions
In radiation-curable inks (as noted in US7977402B2 ), carboxylic acids may participate in polymerization or cross-linking with other functional groups (e.g., epoxides, acrylates). For example:
-
Esterification with diols : Formation of polyester resins.
-
Amidation with diamines : Production of polyamides.
Stability and Reactivity
The branched ethyl groups at the α-carbon position may:
-
Hind steric accessibility : Reduce reaction rates in nucleophilic acyl substitutions.
-
Increase thermal stability : Compared to linear carboxylic acids, due to reduced chain mobility.
Data Table: Representative Reactions
Scientific Research Applications
2,2-Diethylnonanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2,2-Diethylnonanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethyl groups can modulate the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,2-diethylnonanoic acid with structurally analogous compounds, leveraging data from the evidence:
*Estimated via molecular formula.
Key Observations:
Branching Effects: 2,2-Dimethylbutanoic acid (C₆) has a boiling point of ~450 K, lower than linear carboxylic acids of similar chain length due to reduced van der Waals interactions from branching . Extrapolating this trend, this compound (C₁₃) would likely have a lower boiling point than linear nonanoic acid (C₉, ~523 K) but higher than shorter-chain branched analogs.
Functional Group Variations: The propargyl group in 2-prop-2-ynylnonanoic acid introduces a reactive triple bond, making it prone to click chemistry or polymerization, unlike the inert ethyl groups in this compound . Deuterated analogs (e.g., Nonanoic acid-2,2-d₂) are used in isotopic labeling studies, with minimal impact on bulk properties but significant utility in tracing metabolic pathways .
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